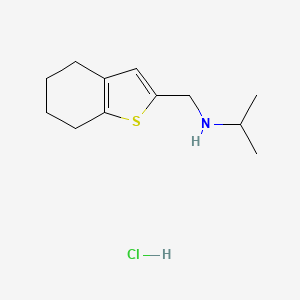

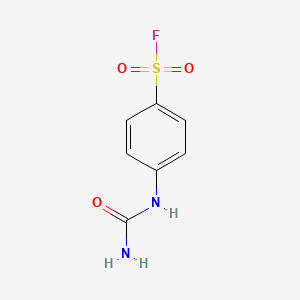

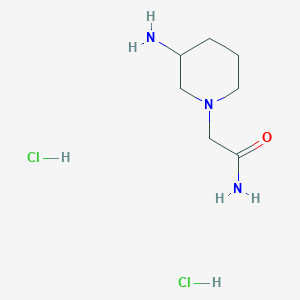

![molecular formula C15H12N2O B1521613 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 1158124-18-5](/img/structure/B1521613.png)

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

Vue d'ensemble

Description

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (6-[(3-PPE)O]PC) is an organic compound belonging to the pyridine family. It is a colorless solid that is soluble in organic solvents. The compound was first synthesized in the late 1950s and has since been studied for its various applications in scientific research. 6-[(3-PPE)O]PC has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.

Applications De Recherche Scientifique

- Field : Organic Chemistry .

- Application : This research focuses on the intramolecular cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .

- Method : The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process . The bromides undergo cleavage in aqueous alkaline medium at both N 2 -C 3 and C 1 -N 2 bonds .

- Results : An accessible method has been developed for the synthesis of 6-bromo (or methyl)-4-phenyl-2,3,3a,4-tetrahydro-1 H -benzo [ f ]isoindol-2-ium bromides, isomeric N - [7-bromo-2 (3)-methyl-1-phenylnaphthalen-3 (2)-ylmethyl]piperidines and -morpholines, and their 7-methyl-substituted analogs .

- Field : Pharmaceutical Chemistry .

- Application : This compound was synthesized and screened for its antioxidant and anti-Lipoxygenase potential .

- Method : The E-isomerism structure of the compound was confirmed by 1 H, 13 C-NMR and high-resolution mass-spectrometry (HRMS) .

- Results : The new compound, in comparison with its pyrrole precursor, showed improved biological activities . In silico calculations were performed to predict its drug-likeness. The examined derivative is considered orally bioavailable according to Lipinski’s rule of five .

Base-Catalyzed Intramolecular [4+2]-Cycloaddition of [3-Arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium Bromides

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

- Field : Pharmaceutical Chemistry .

- Application : This compound and its modified derivatives were evaluated for their therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via an in silico approach .

- Method : Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, were used .

- Results : All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .

- Field : Pharmaceutical Chemistry .

- Application : A cinnamic-pyrrole hybrid was synthesized and screened for its antioxidant and anti-Lipoxygenase potential .

- Method : In silico calculations were performed to predict its drug-likeness .

- Results : The new compound showed improved biological activities compared to its pyrrole precursor . The examined derivative is considered orally bioavailable according to Lipinski’s rule of five .

Quantum Evaluation and Therapeutic Activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

- Field : Pharmaceutical Chemistry .

- Application : This compound was evaluated for its chemical and antibacterial activities .

- Method : Density functional theory at B3LYP method with 6-311G** basis set was used . The inhibitory potential of the studied molecule was evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria .

- Results : The carbonyl group in the molecule was shown to play a significant role in antibacterial activity . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

- Field : Pharmaceutical Chemistry .

- Application : Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .

- Method : The synthesis involved the use of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .

- Results : The compound exhibited potent antimicrobial activity .

Density Functional Theory and Molecular Docking Investigations of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

Synthesis and Therapeutic Potential of Quinoline Derivatives

Propriétés

IUPAC Name |

6-[(E)-3-phenylprop-2-enoxy]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXRUXUYCIUOAG-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

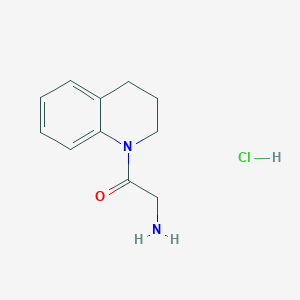

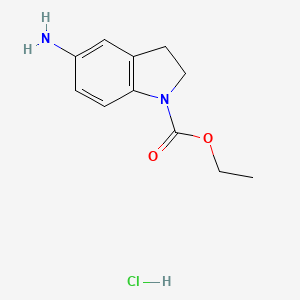

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)

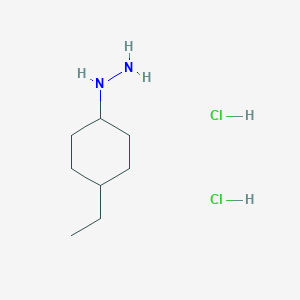

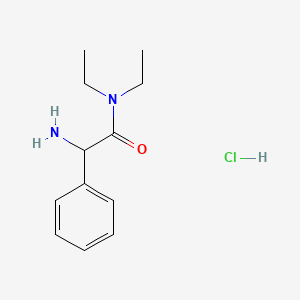

![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)

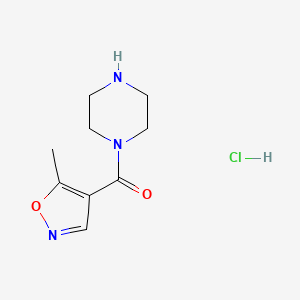

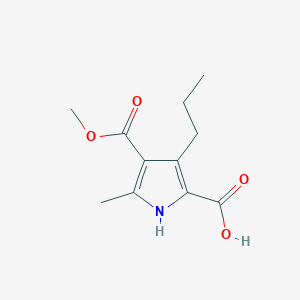

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)

![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)